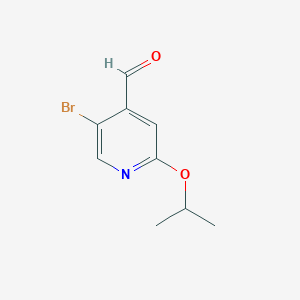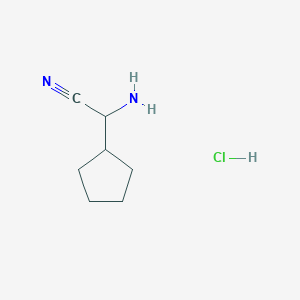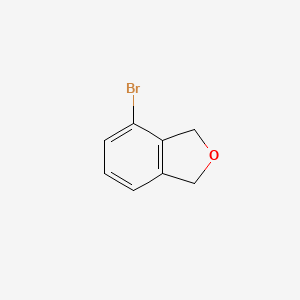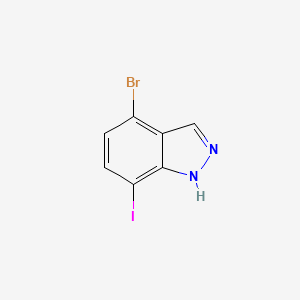![molecular formula C8H5BrN2O2 B1377999 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352393-84-0](/img/structure/B1377999.png)
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Mechanism of Action
- Upon activation by NGF, TRKA phosphorylates downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which regulate cell proliferation, differentiation, and survival .
- By interfering with TRKA-mediated pathways, the compound disrupts cell growth and survival mechanisms .
- Impact on Bioavailability : High stability and low inhibitory activity against CYP2C9 enhance bioavailability .
Target of Action (TRKA)
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The bromination of these derivatives can be achieved using bromine or N-bromosuccinimide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using appropriate reagents.
Cyclization and Condensation: The compound can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Suzuki Coupling: Palladium catalysts and aryl boronic acids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Derivatives: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the reagents used.
Cyclized Products: More complex heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculotic compounds.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Uniqueness
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQUPJRJKYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)


![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)


![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)


